molecular formula C5H9ClO B046096 Butanoyl chloride, 2-methyl- CAS No. 57526-28-0

Butanoyl chloride, 2-methyl-

Cat. No. B046096
CAS RN: 57526-28-0
M. Wt: 120.58 g/mol
InChI Key: XRPVXVRWIDOORM-UHFFFAOYSA-N
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Description

"Butanoyl chloride, 2-methyl-" is a chemical compound that is used as an intermediate in the synthesis of various biologically active compounds, including ACE inhibitors. It is also known as 2-methylbutanoyl chloride and is involved in organic synthesis reactions, particularly in acylation processes to introduce the 2-methylbutanoyl moiety into other molecules.

Synthesis Analysis

The synthesis of related compounds to "Butanoyl chloride, 2-methyl-" has been described in the literature. For instance, a synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid involves the Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride, which is a similar acyl chloride to "Butanoyl chloride, 2-methyl-" . Additionally, the synthesis of 2-methyl-1-phenyl-1-butanone from benzene and 2-methylbutyryl chloride (a compound related to "Butanoyl chloride, 2-methyl-") using anhydrous aluminum chloride as a catalyst has been reported .

Molecular Structure Analysis

The molecular structure of compounds closely related to "Butanoyl chloride, 2-methyl-" has been studied using techniques such as gas-phase electron diffraction. For example, the structure of 3-methyl-2-butenoyl chloride has been investigated, revealing the presence of syn conformers and providing detailed measurements of bond lengths and angles . These structural insights are valuable for understanding the reactivity and physical properties of "Butanoyl chloride, 2-methyl-".

Chemical Reactions Analysis

"Butanoyl chloride, 2-methyl-" can undergo various chemical reactions typical of acyl chlorides. For example, it can react with alcohols to form esters or with amines to produce amides. The reaction of Cl with butanone, a compound structurally similar to "Butanoyl chloride, 2-methyl-", has been studied, showing the formation of chlorobutanones and highlighting the influence of temperature and oxygen presence on product distribution .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Butanoyl chloride, 2-methyl-" can be inferred from studies on similar compounds. For instance, the crystallization behavior of 1-butyl-3-methylimidazolium chloride, an ionic liquid, provides insights into the melting and freezing behaviors of organic chlorides . The solvation of sodium chloride in an ionic liquid and the crystal structure elucidation of 1-butyl-3-methylimidazolium chloride offer additional perspectives on the interactions and physical properties of chloride-containing organic compounds.

Scientific Research Applications

  • Synthesis of Organic Compounds

    • Field : Organic Chemistry
    • Application : 2-Methylbutyryl chloride is used in the synthesis of various organic compounds . Some of these compounds include 2-methylbutyramide, N-((R,S)-2-methylbutanoyl)salicylhydrazide, 2-methyl-1-phenyl-1-butanone, and 1,1’-(1,3,7,9-tetrahydroxydibenzofuran-2,6-diyl)bis(2-methylbutan-1-one) .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Generally, this would involve reacting 2-Methylbutyryl chloride with other reagents under controlled conditions to form the desired product .
    • Results : The outcomes of these reactions would be the formation of the desired organic compounds .
  • Thermophysical Property Data

    • Field : Physical Chemistry
    • Application : 2-Methylbutyryl chloride is used in the study of thermophysical properties . These properties include boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, refractive index, viscosity, and thermal conductivity .
    • Method : The methods of application or experimental procedures would involve measuring these properties under various conditions using standard laboratory techniques .
    • Results : The results would be a set of critically evaluated thermophysical property data for 2-Methylbutyryl chloride .

Safety And Hazards

2-Methylbutyryl chloride is highly flammable and harmful if swallowed. It causes skin irritation and serious eye irritation. It is suspected of causing genetic defects and cancer. It may cause drowsiness or dizziness and may be fatal if swallowed and enters airways .

properties

IUPAC Name

2-methylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPVXVRWIDOORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872039
Record name Butanoyl chloride, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoyl chloride, 2-methyl-

CAS RN

57526-28-0
Record name Methylbutyryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57526-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl chloride, 2-methyl-
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Record name Butanoyl chloride, 2-methyl-
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Record name Butanoyl chloride, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-2-methylbutyryl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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